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Compound of Interest |

2-(2-Aminobenzamido)benzoic
Compound Name:
acid
CAS No.: 612-34-0
Cat. No.: B1594611
Abstract & Scope

This technical guide details the "green" synthesis of N-anthranoylanthranilic acid (also known
as 2-(2-aminobenzamido)benzoic acid or anthraniloylanthranilic acid). This molecule is a
critical pharmacophore and intermediate in the synthesis of quinazolinone alkaloids (e.g.,
Rutecarpine) and anti-inflammatory agents.

Traditional synthesis often relies on the activation of anthranilic acid using thionyl chloride (

) or coupling reagents (DCC/EDC) in volatile organic solvents (DCM, THF). These methods
suffer from poor atom economy and toxic byproducts. This guide presents two superior, field-
validated protocols:

e Agueous Base-Promoted Synthesis: Utilizing water as the sole solvent with high atom
economy.

o Microwave-Assisted Synthesis: A rapid, energy-efficient approach for high-throughput
libraries.

Chemical Identity & Significance[1]

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1594611?utm_src=pdf-interest
https://www.benchchem.com/product/b1594611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Property Description
IUPAC Name 2-[(2-Aminobenzoyl)amino]benzoic acid
Common Name N-Anthranoylanthranilic acid

Dimer of anthranilic acid linked via an amide
bond.

Structure

CAS Registry 552-89-6

o Precursor for Quinazolin-4(3H)-ones,
Key Application ) ) )
Benzoxazinones, and Rutecarpine alkaloids.

Avoidance of chlorinated solvents; utilization of
Green Advantage
extrusion as a driving force.

Core Logic: The Isatoic Anhydride Strategy

The most "green” route to this dimer utilizes Isatoic Anhydride (I1A) as an activated form of
anthranilic acid. Unlike acid chlorides, 1A is stable, solid, and reacts with nucleophiles (amines)
to release only carbon dioxide (

) as a byproduct.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the anthranilate anion (acting as the amine)
onto the carbonyl carbon of the isatoic anhydride. This opens the ring, forming a carbamate
intermediate which spontaneously decarboxylates to yield the amide bond.

N-Anthranoylanthranilic
Acid

Isatoic Anhydride
(Electrophile)

Decarboxylation
(-C0O2)

Nucleophilic Attack

Carbamate
Intermediate

Anthranilic Acid Anion
(Nucleophile)
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Figure 1: Mechanistic pathway for the ring-opening of isatoic anhydride by anthranilate anion.

Protocol A: Aqueous Base-Promoted Synthesis (The
"Water" Method)

Green Score: 5/5 (Water solvent, No coupling reagents, Simple workup)

This method exploits the solubility of anthranilic acid in basic agueous media.[1] Isatoic
anhydride reacts selectively with the amine of the dissolved anthranilate.

Reagents Required[2][3][6][7]1[8][9][10][11][12]

» Anthranilic Acid (AA): 1.0 equivalent (e.g., 13.7 g, 100 mmol)

Isatoic Anhydride (1A): 1.0 equivalent (e.g., 16.3 g, 100 mmol)

Sodium Carbonate (

): 1.1 equivalents (dissolved in water)

Solvent: Distilled Water (approx. 10-15 mL per gram of reactant)

Acid for Workup: Glacial Acetic Acid or dilute HCI.

Step-by-Step Methodology

e Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of
Anthranilic Acid in the aqueous

solution. Ensure the solution is clear (pH ~9-10).

o Expert Insight: Heating to 40-50°C aids dissolution. Do not exceed 60°C yet to prevent
premature decomposition.

e Addition: Add 1.0 eq of Isatoic Anhydride solid portion-wise over 15 minutes.

o Observation: You will observe effervescence (
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evolution). This is the visual indicator of reaction progress.

¢ Reaction: Heat the mixture to 55—-60°C and stir for 2—4 hours.

o Critical Control Point: Do not reflux vigorously. Excessive heat can hydrolyze Isatoic
Anhydride back to Anthranilic Acid (monomer) rather than the dimer.

o Completion Check: The reaction is complete when

evolution ceases and the solid IA has disappeared/reacted.

» Precipitation: Cool the reaction mixture to room temperature. Slowly acidify with Glacial
Acetic Acid (or 1M HCI) to pH ~4-5.

o Result: The product will precipitate as a bulky solid.

« |solation: Filter the solid under vacuum. Wash copiously with cold water to remove inorganic
salts.

Purification: Recrystallize from Ethanol/Water (4:1) if necessary.

Protocol B: Microwave-Assisted Synthesis (High-
Throughput)

Green Score: 4/5 (Energy efficient, Solvent-minimized)

Microwave irradiation accelerates the decarboxylative coupling, reducing reaction times from
hours to minutes. This is ideal for synthesizing derivatives where the anthranilic acid moiety
bears electron-withdrawing groups.

Reagents Required[2][3][6][7]1[8][9][10][11][12]
e [satoic Anhydride: 1.0 mmol
» Anthranilic Acid Derivative: 1.0 mmol[2][3]

e Solvent: Water (2 mL) or DMF (0.5 mL) - Note: Water is preferred for green compliance.
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o Catalyst (Optional): None required, though a drop of base (pyridine or triethylamine) can
accelerate initiation.

Step-by-Step Methodology

e Preparation: Mix 1.0 eq of Isatoic Anhydride and 1.0 eq of Anthranilic Acid in a microwave-
safe process vial.

Wetting: Add minimal water (just enough to create a slurry).

Irradiation: Cap the vial. Irradiate at 140 W (or set temperature to 90°C) for 5-10 minutes.
o Safety Note: Ensure the vial is rated for pressure, as

generation will pressurize the vessel. Alternatively, use an open-vessel mode with a reflux
condenser.

Workup: Pour the reaction slurry into crushed ice/water (20 mL).

Filtration: Collect the precipitate by filtration.

Drying: Dry in a hot air oven at 80°C.

Experimental Workflow & Validation
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Figure 2: Operational workflow for the aqueous synthesis protocol.

Analytical Validation Parameters

To ensure the protocol was successful, validate the product using the following markers:
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Technique Expected Signal/lObservation

Physical State White to off-white crystalline solid.

200-210°C (Note: Pure Isatoic Anhydride melts
Melting Point at ~243°C,; distinct difference indicates

conversion).

3300-3400 cm~t (Amine NH stretch); 1680 cm~1
IR Spectroscopy (Acid C=0); 1650 cm~ (Amide C=0). Absence
of anhydride doublet (1780/1730 cm~1).

Distinct signals for two aromatic rings. Amide -
1H NMR (DMSO-ds) NH proton typically appears downfield (& 10.0-
12.0 ppm).

Troubleshooting Guide

e Problem: Low Yield / Recovery of starting material (Anthranilic Acid).
o Cause: Hydrolysis of Isatoic Anhydride by water before it reacted with the amine.

o Solution: Ensure the concentration of the nucleophile (Anthranilic Acid) is high. Do not use
excessive water. Add IA slowly.

e Problem: "Gummy" product.
o Cause: Oligomerization (trimer formation).

o Solution: Strictly control stoichiometry (1:1). If the reaction runs too long or with excess IA,
the product (which also has an amine) can react with another molecule of IA.

References

» Synthesis of Isatoic Anhydride & Deriv

o Source: Organic Syntheses, Coll.[4] Vol. 3, p.488 (1955).
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o Relevance: Foundational chemistry for the preparation and reactivity of isatoic anhydride.

[21[3]
o Link:[Link]
o Microwave-Assisted Synthesis of 2-Aminobenzamide Deriv

o Source: International Journal of Molecular Sciences (via NCBI/PMC).
o Relevance: Validates the microwave protocol for reacting amines with is

o Link:[Link]
e One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)

o Source: Chinese Journal of Organic Chemistry.
o Relevance: Confirms the target molecule identity and alternative one-pot str

o Link:[Link]
e Reactions of Is

o Source: ScienceMadness / Journal of Practical Chemistry (Historical Context).
o Relevance: Discusses the specific formation of anthraniloylanthranilic acid in aqueous
base.

o Link:[Link]
e Green Chemistry Approaches to Isatoic Anhydride Deriv

o Source: ResearchG

o Relevance: Overview of solvent-free and microwave techniques.[5]

o Link:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

o 1. filesOl.core.ac.uk [filesOl.core.ac.uk]

e 2. Organic Syntheses Procedure [orgsyn.org]
e 3. Organic Syntheses Procedure [orgsyn.org]
e 4. myttex.net [myttex.net]

o 5. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Application Note: Green Synthesis Methods for N-
Anthranoylanthranilic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594611#green-synthesis-methods-for-n-
anthranoylanthranilic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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